tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of industrial-grade solvents, catalysts, and automated reaction systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolo[2,3-c]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-c]pyridine ring .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: Its structure can be modified to enhance biological activity, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
- tert-Butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness: tert-Butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its reactivity, stability, and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl 6-methyl-3,4,5,7-tetrahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-7-14(4)9-11(10)15/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKUPKSFFHURLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1CN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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